molecular formula C7H5N3O2 B2720820 [1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid CAS No. 87838-56-0

[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B2720820
CAS No.: 87838-56-0
M. Wt: 163.136
InChI Key: BVLJZTXTQSMURL-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolo[1,5-a]pyridine-3-carboxylic acid typically involves the annulation of a triazole ring to a pyridine ring. One common method involves the reaction of N-(pyridin-2-yl)benzimidamides with oxidizing agents such as PIFA (phenyliodine(III) bis(trifluoroacetate)) to form the desired triazolopyridine structure . This reaction is carried out under mild conditions and often yields high purity products.

Industrial Production Methods

Industrial production of triazolo[1,5-a]pyridine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of triazolo[1,5-a]pyridine-3-carboxylic acid.

Comparison with Similar Compounds

[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of triazolo[1,5-a]pyridine-3-carboxylic acid lies in its specific ring structure and the versatility of its chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

triazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLJZTXTQSMURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NN2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87838-56-0
Record name [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid
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